molecular formula C9H4BrNS B8504739 3-Bromobenzo[b]thiophene-6-carbonitrile

3-Bromobenzo[b]thiophene-6-carbonitrile

Cat. No.: B8504739
M. Wt: 238.11 g/mol
InChI Key: DYQKWKIBOKSESD-UHFFFAOYSA-N
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Description

3-Bromobenzo[b]thiophene-6-carbonitrile (C₉H₄BrNS) is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 3 and a cyano group at position 5. This compound is synthesized via bromination of benzo[b]thiophene-6-carbonitrile using N-bromosuccinimide (NBS) in chloroform and acetic acid, yielding a 53% isolated product as an off-white solid . Its structural identity is confirmed by GC-MS (m/z 238) and NMR spectroscopy .

The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing polyfunctionalized benzo[b]thiophenes. For example, it undergoes nitration to form 3-bromo-2-nitrobenzo[b]thiophene-6-carbonitrile, which is further functionalized via coupling with amines or catalytic hydrogenation . Its stability under palladium-catalyzed reactions enables sequential arylations, making it valuable for synthesizing 2,3-diarylated benzo[b]thiophenes .

Properties

Molecular Formula

C9H4BrNS

Molecular Weight

238.11 g/mol

IUPAC Name

3-bromo-1-benzothiophene-6-carbonitrile

InChI

InChI=1S/C9H4BrNS/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5H

InChI Key

DYQKWKIBOKSESD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)SC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and biological properties of benzo[b]thiophene derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:

Compound Substituents Key Properties/Applications
3-Bromobenzo[b]thiophene-6-carbonitrile Br (C3), CN (C6) Intermediate for drug synthesis; Pd-catalyzed functionalization
3-Chlorobenzo[b]thiophene Cl (C3) Antibacterial activity (MIC: 16 µg/mL vs. Gram+ bacteria)
2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile NH₂ (C2), Cl (C6), CN (C3) Discontinued due to limited commercial availability
3-Bromo-2-nitrobenzo[b]thiophene-6-carbonitrile Br (C3), NO₂ (C2), CN (C6) Electron-deficient intermediate for amine coupling
Tetrahydrobenzo[b]thiophene-3-carbonitrile Saturated core, CN (C3) High melting point (277–278°C); synthesized via cyclization

Key Observations :

  • Electronic Effects: The electron-withdrawing cyano group at C6 in 3-bromo-BT-6-CN enhances electrophilic substitution reactivity at C2 and C3, enabling sequential functionalization . In contrast, 3-chloro-BT lacks a cyano group, relying solely on halogen-directed reactivity .
  • Bioactivity : 3-Halo-BT derivatives (e.g., 3-chloro and 3-bromo) exhibit potent antibacterial activity due to halogen-mediated membrane disruption. However, 3-bromo-BT-6-CN’s bioactivity remains underexplored .
  • Synthetic Utility: 3-Bromo-BT-6-CN’s bromine atom is retained during Pd-catalyzed 2-arylation, enabling modular synthesis of diarylated products. This contrasts with 2-amino-6-chloro-BT-3-CN, where the amino group limits further derivatization .
Physicochemical Properties
  • Solubility: The cyano group in 3-bromo-BT-6-CN improves solubility in polar aprotic solvents (e.g., DMF, DCM), facilitating catalytic reactions .
Reactivity and Functionalization
  • Pd-Catalyzed Reactions : 3-Bromo-BT-6-CN undergoes direct 2-arylation with aryl bromides at 80–120°C (0.5 mol% Pd catalyst), retaining the C3 bromine for subsequent cross-coupling .
  • Nitration and Reduction: The nitro derivative (3-bromo-2-nitro-BT-6-CN) is reduced to an amine using Zn/NH₄Cl, enabling access to aminothiophene pharmacophores .

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